BenchChemオンラインストアへようこそ!

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

HSF1 pathway inhibition cellular assay HSP72 expression

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide (CAS 2034443-46-2) is a synthetic small-molecule inhibitor of Heat Shock Factor 1 (HSF1) pathway activity, disclosed in US9701664 as Example 39. The compound bears a characteristic 2,3-dihydro-1,4-benzodioxin-6-yl carboxamide scaffold and functions by suppressing 17-AAG-induced HSF1 transcriptional activity, thereby reducing downstream HSP72 expression.

Molecular Formula C20H22N2O5
Molecular Weight 370.405
CAS No. 2034443-46-2
Cat. No. B2544361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide
CAS2034443-46-2
Molecular FormulaC20H22N2O5
Molecular Weight370.405
Structural Identifiers
SMILESC1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C20H22N2O5/c23-20(22-16-1-2-17-18(12-16)26-10-9-25-17)15-3-6-21-19(11-15)27-13-14-4-7-24-8-5-14/h1-3,6,11-12,14H,4-5,7-10,13H2,(H,22,23)
InChIKeyTXSPTBBLSYRMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide (CAS 2034443-46-2): HSF1 Pathway Inhibitor Procurement Guide


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide (CAS 2034443-46-2) is a synthetic small-molecule inhibitor of Heat Shock Factor 1 (HSF1) pathway activity, disclosed in US9701664 as Example 39 [1]. The compound bears a characteristic 2,3-dihydro-1,4-benzodioxin-6-yl carboxamide scaffold and functions by suppressing 17-AAG-induced HSF1 transcriptional activity, thereby reducing downstream HSP72 expression [1]. It is primarily deployed as a chemical probe for studying HSF1-mediated stress responses in oncology research [1].

Why Generic HSF1 Inhibitor Substitution Fails: A Case for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide


HSF1 pathway inhibitors within the US9701664 series display steep structure-activity relationships; minor modifications to the carboxamide linker or the tetrahydropyran-4-ylmethoxy substituent can shift cellular IC50 values by more than an order of magnitude [1]. Consequently, interchanging Example 39 with earlier examples such as Example 1 or Example 2 — despite their shared benzodioxin-carboxamide core — introduces substantial uncertainty in target engagement and cellular potency, undermining experimental reproducibility [1][2][3]. The quantitative evidence below demonstrates that Example 39 occupies a distinct potency position that cannot be assumed by generic family members.

Quantitative Differentiation Evidence for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide


HSF1 Pathway Cellular Potency Comparison: Example 39 vs. Example 1 and Example 2

Example 39 (2.80 nM in U2OS cells) achieves 4.3-fold higher potency than Example 1 (12 nM in SKOV3 cells) and 18.2-fold higher than Example 2 (51 nM in SKOV3 cells) in the identical HSF1 pathway inhibition assay measuring HSP72 reduction [1][2][3]. While the cell lines differ (U2OS vs. SKOV3), the assay protocol — inhibition of 17-AAG-induced HSF1 pathway — is identical across comparator compounds, enabling cross-study comparison [1][2][3]. Example 2 additionally shows a 25 nM IC50 in a cell viability endpoint, and Example 39 shows a 23 nM viability IC50, indicating that the viability window is comparable but the pathway-specific potency is markedly superior for Example 39 [1][3].

HSF1 pathway inhibition cellular assay HSP72 expression SKOV3 cells U2OS cells

Structural Differentiator: Tetrahydropyran-4-ylmethoxy Substituent Conferring Enhanced Cellular Activity

Example 39 uniquely incorporates a 2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide substructure, whereas Example 1 and Example 2 lack this tetrahydropyran-4-ylmethoxy group and instead feature unsubstituted quinoline- or isoquinoline-carboxamide motifs [1][2][3]. This structural difference is associated with the observed 4.3–18.2-fold improvement in cellular HSF1 pathway inhibition potency [1][2][3]. The tetrahydropyran-4-ylmethoxy group likely enhances solubility and target complementarity within the HSF1 binding pocket, although no direct biophysical binding data are publicly available for this compound [1].

structure-activity relationship tetrahydropyran-4-ylmethoxy benzodioxin scaffold US9701664 series

Cellular Viability Profile: Example 39 Maintains Acceptable Viability Window While Maximizing Pathway Inhibition

Example 39 exhibits a cell viability IC50 of 23 nM in human U2OS cells, representing an 8.2-fold separation from its HSF1 pathway IC50 (2.80 nM) [1]. In contrast, Example 2 shows a viability IC50 of 25 nM versus a pathway IC50 of 51 nM, indicating a <0.5-fold separation [2]. This suggests that Example 39 provides a wider functional window between pathway inhibition and general cytotoxicity, reducing the risk of confounding cytotoxicity artifacts in target-engagement studies [1][2].

cell viability HSF1 pathway selectivity U2OS cells SKOV3 cells

Optimal Research and Industrial Application Scenarios for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide


Oncology Research: HSF1 Pathway Chemical Probe for Mechanistic Dissection

Researchers investigating HSF1-mediated transcriptional addiction in cancer can use Example 39 at low nanomolar concentrations (e.g., 3–10 nM) to maximally inhibit the HSF1 pathway with minimal cytotoxicity [1]. Its 4.3-fold advantage over Example 1 reduces compound consumption in dose-response experiments, making it preferred for high-throughput screening and combination studies [1][2].

Chemical Biology: Selectivity Profiling Against HSF Family Members

The unique tetrahydropyran-4-ylmethoxy substituent of Example 39 may confer differential selectivity against HSF2, HSF4, or other stress-response transcription factors compared to earlier examples [1]. Investigators designing selectivity panels should include Example 39 as a reference compound for structure-selectivity relationship analysis [1][3].

Drug Discovery: Lead Optimization Benchmarking

Medicinal chemistry teams optimizing HSF1 inhibitors can use Example 39 as a cellular activity benchmark. Its 18.2-fold superiority over Example 2 in pathway inhibition provides a clear therapeutic index improvement to target [1][3]. The structural features of Example 39 can guide the design of next-generation analogs with further improved pharmacokinetic properties [1].

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.